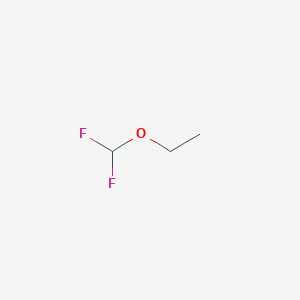
Ethane, (difluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, (difluoromethoxy)- can be achieved through various methods. One common approach involves the reaction of isoflurane with bromine trifluoride. In this method, isoflurane is added to bromine trifluoride under controlled conditions to yield 2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane . Another method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group into the desired molecular framework .
Industrial Production Methods
Industrial production of Ethane, (difluoromethoxy)- typically involves large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of advanced difluoromethylation reagents and catalysts has streamlined the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethane, (difluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can participate in substitution reactions where the difluoromethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of Ethane, (difluoromethoxy)- include bromine trifluoride, difluoromethylation reagents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of Ethane, (difluoromethoxy)- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted ethers .
Scientific Research Applications
Ethane, (difluoromethoxy)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethane, (difluoromethoxy)- involves its interaction with various molecular targets and pathways. For example, in the context of its use as an anesthetic (isoflurane), it induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. It also activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane . Additionally, it binds to various receptors, including the GABA receptor, the large conductance Ca2±activated potassium channel, the glutamate receptor, and the glycine receptor .
Comparison with Similar Compounds
Ethane, (difluoromethoxy)- can be compared with other similar compounds, such as:
Isoflurane: A widely used inhalation anesthetic with similar chemical structure and properties.
Desflurane: Another inhalation anesthetic with a similar difluoromethoxy group but different pharmacokinetic properties.
Enflurane: A halogenated inhalational anesthetic with a similar mechanism of action but different side effect profile.
The uniqueness of Ethane, (difluoromethoxy)- lies in its specific chemical structure, which imparts distinct reactivity and stability, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
461-62-1 |
|---|---|
Molecular Formula |
C3H6F2O |
Molecular Weight |
96.08 g/mol |
IUPAC Name |
difluoromethoxyethane |
InChI |
InChI=1S/C3H6F2O/c1-2-6-3(4)5/h3H,2H2,1H3 |
InChI Key |
KJDVOYQUOWRVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















